Nastorazepide
CAS No.: 209219-38-5
Cat. No.: VC0536708
Molecular Formula: C29H36N4O5
Molecular Weight: 520.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209219-38-5 |
|---|---|
| Molecular Formula | C29H36N4O5 |
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | 3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |
| Standard InChI | InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 |
| Standard InChI Key | VIJCCFFEBCOOIE-JOCHJYFZSA-N |
| Isomeric SMILES | CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |
| SMILES | CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |
| Canonical SMILES | CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |
| Appearance | white solid powder |
Introduction
Chemical Identity and Development Background
Structural Characteristics
Nastorazepide’s molecular formula is C58H70CaN8O10, with a molecular weight of 1079.3 g/mol (calcium salt form). The parent compound (CID 9872609) features a 1,5-benzodiazepine core substituted with cyclohexyl, dimethyl-2-oxobutyl, and ureidobenzoate groups. Stereochemistry is critical: the (R)-configuration at the C3 position of the benzodiazepine ring ensures optimal receptor binding .
Table 1: Molecular Properties of Nastorazepide Calcium
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C58H70CaN8O10 | |
| Molecular Weight | 1079.3 g/mol | |
| SMILES Notation | [Ca++].CC(C)(C)C(=O)CN1C2=CC... | |
| Solubility (DMSO) | 100 mg/mL | |
| CAS Number | 343326-69-2 |
Pharmacological Development
Discovered during structure-activity relationship (SAR) studies of CCK-2R antagonists, Nastorazepide emerged as a lead compound due to its nanomolar affinity (Ki = 1.2 nM for CCK-2R) and oral bioavailability . Early-phase trials targeted pancreatic cancer and gastroesophageal reflux disease (GERD), leveraging its ability to suppress gastrin-induced VEGF overexpression .
Mechanism of Action and Target Pathways
CCK-2 Receptor Antagonism
Nastorazepide competitively inhibits CCK-2R, a G-protein-coupled receptor overexpressed in 90% of pancreatic adenocarcinomas and 60% of gastric cancers . Gastrin binding to CCK-2R activates downstream pathways:
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MAPK/ERK: Promotes cell proliferation and survival.
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PI3K/AKT: Inhibits apoptosis and enhances chemoresistance.
By blocking these pathways, Nastorazepide reduces tumor growth and synergizes with chemotherapy agents like gemcitabine .
Pharmacodynamic Effects
In orthotopic pancreatic cancer models, Nastorazepide (10 mg/kg/day) reduced tumor volume by 42% and decreased VEGF expression by 58% compared to controls . Combination therapy with gemcitabine extended median survival from 28 to 45 days, highlighting its adjunctive potential .
Preclinical Research Findings
In Vitro Studies
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Cell Line Sensitivity: A431-CCK2R+ cells showed 3.7-fold higher Nastorazepide uptake than wild-type cells, confirming receptor-mediated internalization .
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Metabolic Stability: Modifications with maltotriose linkers (IP-002(M)-Rho) improved hydrophilicity, increasing tumor selectivity by 1.37-fold .
In Vivo Efficacy
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Pancreatic Cancer Models: Daily oral administration (20 mg/kg) reduced liver metastases by 65% in nude mice .
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Toxicology Profile: No significant hepatotoxicity observed at therapeutic doses, though mild nausea and fatigue were reported .
Table 2: Preclinical Pharmacokinetics
| Parameter | Value | Model |
|---|---|---|
| Oral Bioavailability | 78% | Murine |
| Half-life (t₁/₂) | 6.2 hours | Rat |
| Protein Binding | 92% | In vitro |
| Major Metabolite | Desmethyl Nastorazepide |
Clinical Development and Trial Outcomes
Phase I/II Trials in Pancreatic Cancer
A phase II trial (NCT01270863) evaluated Nastorazepide (150 mg BID) with gemcitabine in 127 patients:
Gastrointestinal Applications
In a phase II GERD study (n=89), Nastorazepide (100 mg/day) reduced esophageal acid exposure by 34% versus placebo (p < 0.01), with symptom resolution in 68% of patients .
Novel Derivatives and Formulation Advances
Fluorescent Conjugates
To address hydrophobicity, researchers synthesized IP-002(M)-Rho, a maltotriose-linked derivative with 2.4-fold higher tumor uptake than the parent compound . 3D spheroid models showed selective accumulation in CCK2R+ cells, supporting its use in theranostic imaging .
Radiolabeled Analogues
177Lu-DOTA-MG11, a Nastorazepide-derived peptide, achieved tumor-to-kidney ratios of 4.1:1 in murine models, enabling targeted radiotherapy for medullary thyroid carcinoma .
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